Dotatate gallium Ga-68

Description

Properties

Key on ui mechanism of action |

The somatostatin receptor-based imaging is the preferred choice in the diagnostic and management of neuroendocrine tumors. The basis for the mechanism of dotatate gallium 68 is the binding of a ligand analog that is radiolabeled, in this case thye preferred binding site is the receptors of the subtype 2. The malignant cells are reported to overexpress the somatostatin subtype 2 receptor. Dotatate gallium 68 is a β+ emiting radionuclide with an emission yield that can be detected by the positron emission tomography and thus the seletive binding to the overexpressed somatostatin receptor will be detected. |

|---|---|

CAS No. |

1027785-90-5 |

Molecular Formula |

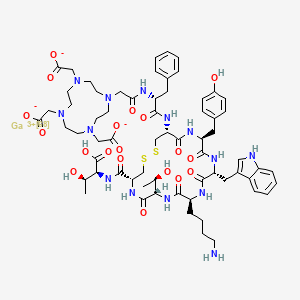

C65H87GaN14O19S2 |

Molecular Weight |

1500.5 g/mol |

IUPAC Name |

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gallium-68(3+) |

InChI |

InChI=1S/C65H90N14O19S2.Ga/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);/q;+3/p-3/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1/i;1-2 |

InChI Key |

XBJPSVQFCQFGDC-WSCOIBMGSA-K |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.[68Ga+3] |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(C(C)O)C(=O)O)O.[Ga+3] |

solubility |

At pH above 7 can be soluble |

Origin of Product |

United States |

Fundamental Principles of Dotatate Gallium Ga 68 Radiopharmaceutical Science

Radiopharmaceutical Design and Conceptualization of Somatostatin (B550006) Analogs

The development of Dotatate gallium Ga-68 is a prime example of rational radiopharmaceutical design, which involves creating a molecule that can be labeled with a radioactive isotope and can selectively target specific biological structures. The design hinges on the natural hormone somatostatin and its interaction with somatostatin receptors (SSTRs). mdpi.comnih.gov

Somatostatin itself has a very short biological half-life, making it unsuitable for clinical imaging. This led to the development of synthetic somatostatin analogs, such as octreotide (B344500), which are more stable in the body. mdpi.com The conceptualization of Dotatate (DOTA-TATE) involved further refining these analogs to optimize their properties for PET imaging. wikipedia.org

DOTA-TATE is a conjugate molecule comprised of two key components:

Tyr3-octreotate (TATE): This is a somatostatin analog that binds with high affinity to somatostatin receptors, particularly the subtype 2 (SSTR2). nih.govwikipedia.org

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This is a chelating agent that firmly binds to the metallic radioisotope, in this case, Gallium-68 (B1239309). wikipedia.orgnih.gov

This design ensures that the radioactive Gallium-68 is delivered specifically to the tumor cells that overexpress SSTRs, allowing for their visualization through PET imaging. patsnap.com

Somatostatin Receptor Targetry Principles

The principle behind using this compound lies in the targeted molecular imaging of somatostatin receptors. mdpi.com Neuroendocrine tumors often exhibit a high density of SSTRs on their cell surfaces, a feature not as prevalent in most healthy tissues. mdpi.comthno.org This differential expression provides a clear target for diagnostic imaging.

There are five main subtypes of somatostatin receptors (SSTR1-SSTR5). mdpi.comfrontiersin.org Dotatate has a particularly high affinity for SSTR2, which is the most commonly overexpressed subtype in well-differentiated neuroendocrine tumors. nih.govdrugbank.comfrontiersin.org When this compound is introduced into the body, the TATE portion of the molecule binds to these SSTR2 receptors. drugbank.compatsnap.com Following this binding, the receptor-ligand complex is internalized into the tumor cell. wikipedia.org This process effectively traps the radioactive Gallium-68 within the tumor, leading to a high concentration of the radiopharmaceutical at the tumor site relative to surrounding healthy tissue. wikipedia.org This high target-to-background ratio is crucial for generating clear and accurate PET images. openmedscience.com

| Somatostatin Analog | SSTR2 Affinity | SSTR3 Affinity | SSTR5 Affinity |

|---|---|---|---|

| [68Ga]Ga-DOTATATE | High | Low | Low |

| [68Ga]Ga-DOTATOC | High | Low | Moderate |

| [68Ga]Ga-DOTANOC | High | High | High |

Gallium-68 Radionuclide Characteristics in Positron Emission Tomography

Gallium-68 (Ga-68) is a positron-emitting radionuclide that is well-suited for PET imaging due to its favorable decay characteristics and availability. tums.ac.irnih.gov

Positron Emission Decay Scheme

Gallium-68 decays to the stable isotope Zinc-68 (Zn-68). radiacode.comradiacode.com This decay process occurs primarily through positron emission (β+ decay), accounting for approximately 89% of its decay events. nih.govlnhb.fr A positron is the antimatter counterpart of an electron. Once emitted, a positron travels a short distance in the surrounding tissue before it encounters an electron. This encounter results in the annihilation of both particles, converting their mass into two high-energy gamma photons (511 keV each) that travel in opposite directions. hpschapters.org It is these pairs of gamma photons that are detected by the PET scanner to construct a three-dimensional image of the radiotracer's distribution in the body. patsnap.commdpi.com

The nuclear equation for the positron emission of Gallium-68 is: 68Ga → 68Zn + e+ + νe ck12.org

Physical Half-Life Considerations

The physical half-life of a radionuclide is the time it takes for half of the radioactive atoms in a sample to decay. Gallium-68 has a relatively short physical half-life of approximately 68 minutes. radiacode.comradiacode.comwikipedia.org This short half-life is advantageous for PET imaging for several reasons:

It allows for rapid imaging after administration of the radiopharmaceutical, which is well-matched to the fast localization of Ga-68 labeled peptides. nih.gov

It minimizes the radiation exposure to the patient because the radioactivity diminishes quickly. radiacode.comradiacode.com

The short half-life enables repeat imaging if necessary. nih.gov

| Characteristic | Value |

|---|---|

| Half-Life | ~68 minutes radiacode.comradiacode.comwikipedia.org |

| Decay Mode | Positron Emission (89%) nih.govlnhb.fr |

| Positron Energy (Max) | 1.92 MeV nih.gov |

| Positron Energy (Mean) | 0.89 MeV nih.gov |

| Gamma Ray Energy | 511 keV (from annihilation) hpschapters.org |

Generator-Based Production (Germanium-68/Gallium-68 Generator Systems)

A significant advantage of Gallium-68 is its availability from a Germanium-68/Gallium-68 (68Ge/68Ga) generator system. wikipedia.orgsnmjournals.org This allows for on-site production of Ga-68 without the need for a cyclotron, which is a large and expensive particle accelerator required for producing many other PET radionuclides like Fluorine-18. nih.govnih.gov

The 68Ge/68Ga generator contains the parent radionuclide, Germanium-68, which has a much longer half-life of about 271 days. wikipedia.orgismi.ie 68Ge decays via electron capture to produce the daughter radionuclide, Gallium-68. tums.ac.irwikipedia.org The generator is designed to allow for the separation of the short-lived Ga-68 from the long-lived 68Ge. wikipedia.org

The generator typically consists of a column containing a solid support material, such as titanium dioxide or tin dioxide, onto which the 68Ge is adsorbed. wikipedia.orgsnmjournals.orgismi.ie The Ga-68, as it is produced, can be washed off (eluted) from the column using a solvent, commonly a dilute hydrochloric acid solution. wikipedia.org This process, known as elution, yields a solution of Gallium-68 chloride (68GaCl3), which can then be used for radiolabeling DOTA-TATE. iaea.org The long half-life of the parent 68Ge allows the generator to be used for several months to a year, providing a reliable and cost-effective source of Ga-68 for clinical use. nih.goviaea.org

Radiochemical Synthesis and Quality Control Research Methodologies

Gallium-68 (B1239309) Elution and Purification Processes from Generators

The production of [68Ga]Ga-DOTATATE begins with the elution of Gallium-68 (68Ga) from a Germanium-68/Gallium-68 (68Ge/68Ga) generator. The 68Ge parent radionuclide has a half-life of 270.8 days, providing a continuous source of the short-lived 68Ga (half-life of 67.7 minutes) mums.ac.irmdpi.com. The generator typically contains 68Ge adsorbed onto a stationary phase, such as tin dioxide or titanium dioxide nih.gov.

Elution is commonly performed using sterile hydrochloric acid (HCl) of varying concentrations, typically ranging from 0.05 N to 0.6 N. The elution process yields a solution of 68Ga in the form of [68Ga]GaCl3. However, this eluate can contain metallic impurities and breakthrough of the parent radionuclide, 68Ge, which can interfere with the subsequent radiolabeling process and compromise the quality of the final product nih.govnipne.ro.

To mitigate these issues, various purification and concentration methods have been developed. These methods are crucial for ensuring high radiochemical purity and labeling efficiency. Common techniques include:

Cation Exchange Chromatography: This is a widely used method for concentrating the 68Ga eluate and removing metallic impurities. The 68Ga is retained on a strong cation exchange (SCX) cartridge while impurities are washed away. The purified 68Ga is then eluted from the cartridge using a small volume of a suitable solvent, such as a solution of NaCl in HCl nih.govsnmjournals.org.

Anion Exchange Chromatography: This technique can also be employed to purify the 68Ga eluate. The 68Ga forms anionic complexes in concentrated HCl, which are retained on an anion exchange resin. The 68Ga is then eluted with a lower concentration of HCl or water nih.gov.

Fractional Elution: This method involves collecting only the middle fraction of the eluate from the generator, which typically contains the highest concentration of 68Ga and the lowest levels of contaminants.

Research has shown that processing the generator eluate using cation-exchange chromatography in hydrochloric acid/acetone media can yield over 97% of the initially eluted 68Ga within 4 minutes, significantly reducing 68Ge breakthrough and other metallic impurities snmjournals.org.

| Purification Method | Key Findings | Reported Yield/Purity | Reference |

|---|---|---|---|

| Cation-Anion Exchange | Combined method offers good concentration and purification but can be time-consuming. | Up to 95% radioactivity recovery. | nipne.ro |

| Cation Exchange with NaCl/HCl | An easy-to-use and reliable method for purification. | Radiochemical purity >95% without further purification. | nih.gov |

| Cation Exchange with HCl/Acetone | Efficient concentration and purification, reducing 68Ge and metallic impurities. | >97% recovery of eluted 68Ga. | snmjournals.org |

Radiolabeling Optimisation Studies of Dotatate with Gallium-68

The radiolabeling of DOTATATE with 68Ga involves the formation of a stable complex between the 68Ga3+ ion and the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which is conjugated to the Tyr3-octreotate peptide. The efficiency and yield of this reaction are influenced by several critical parameters.

Ligand Concentration Influence on Radiochemical Yield

The concentration of the DOTATATE precursor is a crucial factor in achieving a high radiochemical yield. An adequate amount of the ligand is necessary to efficiently chelate the available 68Ga. Studies have investigated the optimal amount of DOTATATE for labeling, with typical amounts ranging from 20 µg to 50 µg per synthesis nih.govjove.com. Insufficient ligand concentration can result in the presence of uncomplexed "free" 68Ga, reducing the radiochemical purity of the final product. Conversely, using an excessive amount of the precursor is not cost-effective and may not significantly improve the yield beyond a certain point.

Reaction pH Optimization for Complexation Efficiency

The pH of the reaction mixture is one of the most critical parameters for the successful complexation of 68Ga with DOTA. The formation of the [68Ga]Ga-DOTATATE complex is highly pH-dependent. Research indicates that the optimal pH range for this reaction is typically between 3.5 and 4.5 nih.govresearchgate.net. At lower pH values, the carboxyl groups of the DOTA chelator are protonated, which hinders the complexation with 68Ga3+. At higher pH values, 68Ga3+ tends to form colloidal hydroxides, which are unavailable for labeling. Buffers such as sodium acetate or HEPES are commonly used to maintain the optimal pH during the reaction nih.govjove.comiu.edu.

Temperature and Incubation Time Parameter Studies

The radiolabeling reaction is also dependent on temperature and incubation time. Heating the reaction mixture accelerates the complexation process. Studies have shown that heating at temperatures between 90°C and 98°C for a period of 7 to 10 minutes is generally sufficient to achieve high radiochemical yields nih.govsnmjournals.orgnih.gov. It is important to carefully control the temperature, as excessively high temperatures may lead to the degradation of the peptide. Similarly, the incubation time must be optimized to ensure complete complexation without causing degradation. Automated synthesis modules often have pre-programmed heating and incubation parameters to ensure consistency and reproducibility mums.ac.irnih.govsemanticscholar.org.

| Parameter | Investigated Range | Optimal Condition | Reference |

|---|---|---|---|

| Ligand (DOTATATE) Amount | 20 - 60 µg | ~20-50 µg | nih.govjove.comiu.edu |

| pH | 1.0 - 5.5 | 3.5 - 4.5 | nih.govresearchgate.net |

| Temperature | 40°C - 105°C | 90°C - 98°C | researchgate.netiu.edusnmjournals.org |

| Incubation Time | 5 - 15 minutes | 7 - 10 minutes | nih.govsnmjournals.orgnih.gov |

Radiolytic Scavenger Strategies for Enhanced Radiochemical Purity

Radiolysis, the decomposition of molecules by ionizing radiation, can be a concern during the synthesis of radiopharmaceuticals, especially at high activities. The radiation emitted by 68Ga can generate reactive radical species that can damage the DOTATATE peptide and reduce the radiochemical purity of the final product. To counteract this, radiolytic scavengers are often added to the reaction mixture. Ascorbic acid and ethanol are commonly used scavengers in the synthesis of [68Ga]Ga-DOTATATE nih.govmdpi.comnih.gov. These agents react with the free radicals, thereby protecting the integrity of the radiolabeled peptide. Studies have demonstrated that the addition of ethanol can improve radiochemical yields and purity nih.govnih.gov.

Radiochemical Purity Assessment Techniques in Research Settings

Ensuring the radiochemical purity of the final [68Ga]Ga-DOTATATE product is essential for its safe and effective use. Several analytical techniques are employed in research and clinical settings to assess radiochemical purity. The European Pharmacopoeia specifies a minimum radiochemical purity of 95% for [68Ga]Ga-DOTATATE.

The most common methods for determining radiochemical purity are:

Instant Thin-Layer Chromatography (ITLC): ITLC is a rapid and simple method for separating the radiolabeled peptide from free 68Ga. A small spot of the product is applied to an ITLC strip, which is then developed in a suitable mobile phase. The different components of the mixture migrate at different rates, allowing for their separation and quantification using a radio-TLC scanner nih.govnih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative method for assessing radiochemical purity. It provides high-resolution separation of the desired product from any impurities. A reversed-phase C18 column is typically used with a gradient elution of a mixture of water and an organic solvent, both containing trifluoroacetic acid nih.govnih.gov. The eluate is passed through a radioactivity detector to generate a radiochromatogram that shows the different radioactive species present in the sample.

In routine quality control, ITLC is often used for its speed and simplicity, while HPLC is employed for more detailed analysis and validation of the synthesis process nih.govnih.govmums.ac.ir.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for determining the radiochemical purity of Dotatate gallium Ga-68 (⁶⁸Ga-DOTATATE). nih.gov This method separates components in a mixture, allowing for the identification and quantification of the desired radiolabeled compound and any impurities. nih.gov

Research has focused on developing selective and sensitive HPLC methods to ensure the quality of the final product before it is released for clinical use. nih.gov A common approach involves using a C18 column, which is a type of reversed-phase column. nih.govnih.gov The mobile phase, which carries the sample through the column, typically consists of a gradient mixture of water and acetonitrile, both containing a small percentage of trifluoroacetic acid (TFA). nih.govnih.gov

In a typical setup, the identification of peaks is achieved using a symmetry C18 column with a particle size of 3 μm and dimensions of 3.0 mm × 150 mm. nih.govresearchgate.net The mobile phase gradient might be composed of (A) water with 0.1% TFA and (B) acetonitrile with 0.1% TFA, run at a flow rate of 0.600 mL/min. nih.govresearchgate.net The components are detected by monitoring their absorbance at a wavelength of 220 nm. nih.govresearchgate.net Under these conditions, the retention time for ⁶⁸Ga-DOTATATE is typically around 5.5 minutes, with a total run time of about 16 minutes. nih.govresearchgate.net Validation studies have demonstrated that such methods are precise, with coefficients of variation for intraday and interday precision being less than 1%. nih.gov The accuracy of these methods is also high, with the average bias not deviating more than 5%. nih.gov

Studies have consistently reported high radiochemical purity values for ⁶⁸Ga-DOTATATE as determined by HPLC, often exceeding 99%. nih.govmums.ac.ir For example, a three-year study of an automated synthesis system reported an average HPLC-measured radiochemical purity of over 99.5%. mums.ac.ir Another validation study of a cassette-based synthesis method found radiochemical purities of 99.45%, 99.78%, and 99.75% in three consecutive runs. nih.gov

Table 1: Example HPLC Method Parameters for ⁶⁸Ga-DOTATATE Analysis

| Parameter | Specification | Source |

|---|---|---|

| Column | Symmetry C18, 3 µm, 120Å, 3.0 mm x 150 mm | nih.govresearchgate.net |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | nih.govnih.gov |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | nih.govnih.gov |

| Flow Rate | 0.600 mL/min | nih.govresearchgate.net |

| Detection Wavelength | 220 nm | nih.govresearchgate.net |

| Run Time | 16 minutes | nih.govresearchgate.net |

| Typical Retention Time | ~5.5 minutes | researchgate.net |

Instant Thin-Layer Chromatography (ITLC) Approaches

Instant Thin-Layer Chromatography (ITLC) is another widely used method for assessing the radiochemical purity of ⁶⁸Ga-DOTATATE. nih.gov It is a simpler and faster technique compared to HPLC, making it suitable for routine quality control. nih.gov The method involves spotting the radiopharmaceutical onto a stationary phase, typically a glass microfiber chromatography paper impregnated with silica gel (ITLC-SG), and allowing a mobile phase to move up the paper. nih.govsnmjournals.org

The separation principle in ITLC is based on the differential migration of the radiolabeled peptide, free gallium-68 (⁶⁸Ga³⁺), and colloidal ⁶⁸Ga. nih.gov In one common system, using a mobile phase of 1 mol/L ammonium acetate/methanol (1:1), colloidal ⁶⁸Ga remains at the origin (retention factor, Rf = 0.0–0.2), while the ⁶⁸Ga-peptide moves with the solvent front (Rf = 0.8–1.0). nih.gov

Research has been conducted to optimize ITLC methods to reduce the development time. The standard method described in the NETSPOT kit package insert can take up to 50 minutes. nih.govsnmjournals.org Studies have shown that increasing the proportion of methanol in the mobile phase can decrease the development time. nih.gov An optimized system using a mobile phase of methanol:1 M ammonium acetate (80:20 V/V) with an ITLC-SG strip and a reduced development distance of 8 cm was found to be the fastest method that maintained good resolution and peak shape. nih.gov This optimized method resulted in a development time of approximately 12.7 minutes. snmjournals.org

ITLC is consistently used to confirm the high radiochemical purity of ⁶⁸Ga-DOTATATE, with results typically showing purity levels greater than 98.5%. nih.govmums.ac.irnih.gov In validation studies, the radiochemical purity measured by ITLC was often found to be above 99%. nih.govnih.gov

Table 2: Comparison of ITLC Systems for ⁶⁸Ga-DOTATATE Purity Analysis

| Parameter | System 1 | System 2 (Optimized) | Source |

|---|---|---|---|

| Stationary Phase | ITLC-SG | ITLC-SG | nih.govnih.gov |

| Mobile Phase | 1 M Ammonium Acetate / Methanol (1:1) | Methanol / 1 M Ammonium Acetate (80:20 V/V) | nih.govnih.gov |

| Development Distance | 10 cm | 8 cm | nih.govsnmjournals.org |

| ⁶⁸Ga-DOTATATE Rf | 0.8 - 1.0 | Not specified, but resolved | nih.gov |

| Colloidal ⁶⁸Ga Rf | 0.0 - 0.2 | Not specified, but resolved | nih.gov |

| Development Time | ~48-50 minutes | ~12.7 minutes | nih.govsnmjournals.orgsnmjournals.org |

Specific Activity Determination Methodologies

Specific activity, and the related concept of molar activity, is a critical quality attribute of ⁶⁸Ga-DOTATATE, representing the amount of radioactivity per unit mass of the compound. High specific activity is desirable to ensure that a sufficient amount of radioactivity can be administered without causing pharmacological effects from the peptide itself.

The determination of specific activity is particularly relevant when comparing different production methods for Gallium-68. Traditionally, ⁶⁸Ga is obtained from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator. nih.gov However, cyclotron production of ⁶⁸Ga has emerged as an alternative that can produce the radionuclide in larger quantities. researchgate.netsnmjournals.org

Studies comparing these methods have shown that cyclotron-produced ⁶⁸Ga can lead to ⁶⁸Ga-DOTATATE with significantly higher apparent molar activity. One study reported the synthesis of ⁶⁸Ga-DOTATATE from cyclotron-produced ⁶⁸Ga with an apparent molar activity of 518 ± 32 GBq/µmol at the end of synthesis. snmjournals.org This was noted to be substantially higher than the molar activity typically achieved with generator-produced ⁶⁸Ga, which in the same study was reported to be 63 ± 13 GBq/µmol from new generators. snmjournals.org The higher molar activity from cyclotrons is advantageous as it allows for the preparation of a greater number of patient doses from a single production batch.

The calculation of molar activity involves quantifying the total amount of radioactivity (in GBq) and dividing it by the total amount of the DOTATATE peptide (in µmol) in the final product.

Post-Synthesis Stability Research

The stability of ⁶⁸Ga-DOTATATE after synthesis is a crucial factor to ensure that the product remains within its quality specifications until it is administered. Due to the short half-life of ⁶⁸Ga (approximately 68 minutes), the window for quality control and administration is limited. mums.ac.irdrugbank.com Therefore, stability studies are essential to define the shelf-life of the prepared radiopharmaceutical.

Research has demonstrated that ⁶⁸Ga-DOTATATE is a stable compound under typical storage conditions. Studies on ⁶⁸Ga-DOTATATE prepared from cyclotron-produced ⁶⁸Ga have shown that the radiopharmaceutical was stable for at least 5 hours after formulation, meeting all the requirements specified in the European Pharmacopoeia. researchgate.netsnmjournals.org The stability is generally assessed by repeatedly measuring the radiochemical purity via HPLC or ITLC at various time points after the initial synthesis. The addition of radical scavengers, such as ascorbic acid, and adjustments to the pH can help ensure the long-term stability of the product. nih.govsnmjournals.org This stability is sufficient not only for on-site use but also potentially for distribution to nearby facilities. nih.gov

Molecular and Cellular Interaction Mechanisms of Dotatate Gallium Ga 68

Somatostatin (B550006) Receptor Binding Kinetics and Affinity Profiling

The initial and most critical step in the mechanism of action of Dotatate gallium Ga-68 is its binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors expressed on the surface of various cells, including many neuroendocrine tumor cells. nih.gov The affinity and specificity of this binding are key determinants of the agent's imaging capabilities.

There are five known subtypes of somatostatin receptors (SSTR1-SSTR5). frontiersin.org this compound exhibits a high affinity, particularly for the somatostatin receptor subtype 2 (SSTR2). nih.govdrugbank.com This high affinity for SSTR2 is a defining characteristic compared to other somatostatin analogs. drugbank.com While some somatostatin analogs bind to multiple SSTR subtypes, this compound's binding is predominantly selective for SSTR2. nih.gov For instance, 68Ga-DOTANOC shows high affinity for SSTR5 and to a lesser extent SSTR3, and 68Ga-DOTATOC has some affinity for SSTR5, whereas 68Ga-DOTATATE binds almost exclusively to SSTR2. nih.gov This high specificity is crucial for the targeted imaging of tumors that overexpress this particular receptor subtype. The affinity of 68Ga-DOTATATE for SSTR2 is reported to be an order of magnitude higher than that of other 68Ga-DOTA-peptides. nih.gov

| Compound | SSTR2 Affinity (IC50, nM) | SSTR3 Affinity (IC50, nM) | SSTR5 Affinity (IC50, nM) |

|---|---|---|---|

| Gallium Ga-68 Dotatate | 2.5 | >1000 | >1000 |

| Gallium Ga-68 Dotatoc | 2.5 | 613 | 73 |

| Gallium Ga-68 Dotanoc | 1.4 | 30.2 | 4.3 |

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a ligand required to displace 50% of a specific radioligand from its receptor. A lower IC50 value corresponds to a higher binding affinity.

Competitive binding assays are fundamental in characterizing the binding affinity of this compound. These assays typically involve the use of a radiolabeled somatostatin analog with known binding characteristics and cell membranes or whole cells that express SSTRs. The ability of unlabeled Dotatate to displace the radiolabeled ligand from the receptors is measured, allowing for the determination of its binding affinity (often expressed as the half-maximal inhibitory concentration, IC50). For example, studies have utilized solutions of unlabeled competitors like natGa-DOTATATE in a concentration range from 1 × 10−11 to 1 × 10−4 M to compete with a radioligand for binding to SSTRs. nih.gov

Cellular Internalization and Retention Studies

Following binding to SSTRs on the cell surface, this compound is internalized by the cell. This process of receptor-mediated endocytosis is a critical factor for the prolonged retention of the radiopharmaceutical within the target cells, leading to a strong and lasting signal for PET imaging.

The study of cellular internalization and retention of this compound heavily relies on in vitro models using cell lines that naturally or through genetic modification express high levels of SSTRs. A commonly used model is the AR42J rat pancreatic carcinoma cell line, which endogenously expresses SSTR2. nih.gov Comparative internalization studies on such cell lines allow researchers to quantify the rate and extent of tracer uptake. nih.gov For instance, dual-tracer internalization studies have been conducted using [¹²⁵I]TOC as an internal reference to eliminate inter-experimental variations. nih.gov Studies have shown that the uptake of 68Ga-DOTA-TATE correlates with the level of SSTR2 expression in neuroblastoma xenografts. nih.gov

| Cell Line | Receptor Expression | Key Findings from Internalization Studies |

|---|---|---|

| AR42J (Rat Pancreatic Carcinoma) | SSTR2 | Used in comparative internalization studies to demonstrate receptor-mediated uptake. nih.gov |

| HEK-SST2 (Human Embryonic Kidney) | Transfected with human SSTR2 | Demonstrated cellular uptake and efflux of Ga-68 labeled somatostatin analogs. researchgate.net |

| CHLA-15 (Neuroblastoma) | High SSTR2 expression | Showed higher uptake of 68Ga-DOTA-TATE compared to low-expressing cell lines. nih.gov |

Molecular Basis of Selective Accumulation in Somatostatin Receptor-Expressing Cells

The selective accumulation of this compound in certain tissues is a direct consequence of the overexpression of SSTR2 on the surface of the cells within those tissues. drugbank.commedpath.com Many neuroendocrine tumors are characterized by a high density of SSTR2, making them ideal targets for this radiopharmaceutical. drugbank.commedpath.com

The molecular interaction between the octreotate peptide component of Dotatate and the SSTR2 is highly specific. This specificity arises from the complementary shapes and chemical properties of the ligand and the receptor's binding pocket. Cryo-electron microscopy studies of SSTR2 have revealed the structural basis for this selective binding, showing how ligands like octreotide (B344500) fit into the receptor and stabilize it in a conformation that facilitates G protein coupling. researchgate.net This high-affinity binding, coupled with efficient internalization and subsequent trapping of the radiolabeled complex within the cell, results in a high concentration of Gallium-68 (B1239309) in SSTR2-expressing cells compared to surrounding healthy tissues. This high tumor-to-background ratio is fundamental to the high-quality images produced in PET scans. researchgate.net

Preclinical Pharmacological and Biological Research

In Vitro Receptor Affinity and Cell Uptake Investigations

Preclinical evaluation of Dotatate gallium Ga-68 has established its high affinity for SSTR2. In competitive binding assays using membrane preparations, the non-radioactive gallium-complexed Dotatate, natGa-DOTATATE, demonstrated a high affinity for SSTR2 with an IC50 value of 1.2 ± 0.6 nM. nih.gov The affinity for other somatostatin (B550006) receptor subtypes was significantly lower, with IC50 values greater than 1 µM for sst1, sst3, and sst4, and also greater than 1 µM for sst5. nih.gov

Cell uptake studies are crucial for understanding the internalization of the radiotracer into target cells. Investigations using the rat pancreatic cancer cell line AR42J, which is known to express somatostatin receptors, have demonstrated efficient internalization of Ga-68 DOTATATE. nih.gov These in vitro findings confirm the high and specific binding of this compound to SSTR2, which is a prerequisite for its use as a targeted imaging agent.

In Vivo Biodistribution and Organ Distribution Research in Animal Models

The biodistribution of a radiopharmaceutical describes its uptake and retention in various organs and tissues over time. Preclinical biodistribution studies in animal models are essential for predicting the in vivo behavior of the tracer in humans, including its ability to target specific tissues and its clearance from the body.

Quantitative analysis of organ uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), provides a standardized measure of radiotracer concentration in different organs. In AR42J tumor-bearing mice, Ga-68 DOTATATE has shown significant accumulation in the tumor. researchgate.netnih.gov High uptake is also consistently observed in organs that physiologically express high levels of somatostatin receptors, such as the adrenal glands and pancreas. nih.govnih.gov The spleen and kidneys also demonstrate high levels of uptake. nih.govnih.gov

Below is a table summarizing the biodistribution of Ga-68 DOTATATE in AR42J tumor-bearing mice at 1 hour post-injection.

| Organ/Tissue | Mean %ID/g ± SD |

| Blood | 0.3 ± 0.1 |

| Liver | 0.5 ± 0.1 |

| Spleen | 11.2 ± 5.0 |

| Pancreas | 7.9 ± 1.6 |

| Stomach | 4.8 ± 1.4 |

| Intestines | 2.7 ± 0.8 |

| Kidneys | 15.3 ± 2.6 |

| Adrenals | 8.8 ± 3.4 |

| Tumor | 10.9 ± 4.5 |

| Muscle | 0.4 ± 0.1 |

| Bone | 0.5 ± 0.1 |

| (Data compiled from a comparative preclinical evaluation study) nih.gov |

Understanding the distribution in non-target organs is critical for assessing the potential for background signal and radiation dose to healthy tissues. Preclinical studies show that this compound exhibits rapid clearance from the blood. nih.govsnmjournals.org The primary route of excretion is through the kidneys, leading to high accumulation in these organs and subsequent excretion into the urine. nih.govresearchgate.netnih.gov Low uptake is generally observed in the brain, heart, lungs, and muscle tissue. drugbank.com The liver shows some degree of uptake, but it is typically lower than that of the kidneys and spleen. nih.govnih.gov The hydrophilic nature of the DOTA conjugate contributes to its rapid renal clearance. researchgate.net

To confirm that the uptake of this compound in tumors and other SSTR-expressing tissues is indeed receptor-mediated, competition studies are performed. These studies involve the co-injection of an excess amount of a non-radioactive somatostatin analog, such as octreotide (B344500) (TOC), along with the radiotracer. nih.gov The unlabeled analog competes with the radiolabeled Dotatate for binding to the somatostatin receptors. A significant reduction in the uptake of Ga-68 DOTATATE in the target tissues in the presence of the competing compound confirms the specificity of the binding. Such studies have successfully demonstrated the SSTR-specific uptake of Ga-68 DOTATATE in sst-expressing mouse tissues. nih.gov

Pharmacokinetic Characterization in Preclinical Models

The pharmacokinetics of this compound are characterized by its rapid distribution and clearance. drugbank.comsnmjournals.org Following intravenous administration, the radiotracer is quickly distributed to organs with high SSTR expression. drugbank.com The short half-life of Gallium-68 (B1239309) (approximately 68 minutes) is well-matched with the rapid pharmacokinetics of the Dotatate peptide. drugbank.com

Preclinical studies have shown that Ga-68 DOTATATE is stable in human serum for at least two hours. nih.gov The plasma protein binding of Ga-68 DOTATATE has been reported to be around 31%. nih.gov Physiologically based pharmacokinetic (PBPK) models have been developed to describe the whole-body distribution of Ga-68 DOTATATE. nih.gov These models indicate that tissue distribution is primarily influenced by the density of SSTR2 expression in different organs and the amount of administered peptide. nih.gov The rapid blood clearance and renal excretion are key features of its pharmacokinetic profile. nih.govsnmjournals.org

Blood Clearance Kinetics in Animal Systems

Preclinical studies in animal models have characterized the blood clearance profile of this compound. Research in AR42J tumor-bearing nude mice demonstrated that one hour after intravenous administration, the concentration of this compound in the blood was low, indicating rapid clearance from the circulatory system.

In a comparative study, the blood clearance of [⁶⁸Ga]Ga-DOTATATE was compared to a structurally similar compound, [⁶⁸Ga]Ga-HA-DOTATATE, in mice. At 60 minutes post-injection, the blood retention of [⁶⁸Ga]Ga-DOTATATE was found to be 0.3 ± 0.1 percent of the injected dose per gram of tissue (%ID/g). This rapid clearance is a key characteristic of DOTA-conjugated peptides, contributing to a favorable signal-to-background ratio in imaging studies.

Further studies in Syrian rats with the related compound [⁶⁸Ga]Ga-DOTATOC also showed rapid blood clearance, with levels diminishing to 0.18 %ID/g by 120 minutes post-injection. This supports the general understanding of rapid systemic clearance for this class of radiopharmaceuticals.

Table 1: Blood Clearance of [⁶⁸Ga]Ga-DOTATATE in Animal Models

| Animal Model | Time Post-Injection | Blood Concentration (%ID/g) |

|---|

Note: %ID/g = percent of injected dose per gram of tissue.

Excretion Pathways and Rates in Preclinical Species

The primary route of excretion for this compound and similar DOTA-conjugated peptides in preclinical species is through the renal system. Studies have indicated that these compounds are predominantly cleared from the body via the kidneys and subsequently eliminated in the urine.

While specific quantitative rates of urinary and fecal excretion for this compound in preclinical models are not extensively detailed in the available literature, the biodistribution data from animal studies consistently show high uptake in the kidneys, which is indicative of renal clearance. For the related compound [⁶⁸Ga]Ga-DOTATOC, the kidneys have been identified as a major route of excretion.

Comparative studies with more lipophilic analogs of [⁶⁸Ga]Ga-DOTATATE have suggested a minor shift towards hepatobiliary excretion. This observation underscores the primary role of the renal pathway for the less lipophilic [⁶⁸Ga]Ga-DOTATATE. The rapid clearance from the blood is directly associated with this efficient renal excretion.

Plasma Protein Binding Research in Animal Sera

Research into the plasma protein binding of this compound in animal sera is limited in publicly available preclinical studies. The degree of binding to plasma proteins such as albumin is a critical factor that can influence the pharmacokinetic profile, including its distribution and clearance rates. While specific studies detailing the percentage of this compound bound to plasma proteins in various preclinical species have not been identified, it is generally understood that DOTA-conjugated peptides exhibit low to moderate plasma protein binding.

For context, in human pharmacokinetic models, the plasma protein binding of this compound has been estimated to be approximately 31%. It is often inferred that similar low levels of binding occur in animal models, contributing to its rapid blood clearance and availability for binding to somatostatin receptors in target tissues.

Genotoxicity Research in In Vitro and Preclinical Models

No publicly available studies on the genotoxicity of this compound in in vitro or preclinical models were identified. Standard genotoxicity testing for pharmaceuticals typically includes an assessment of bacterial reverse mutation (Ames test), in vitro chromosomal aberration in mammalian cells, and an in vivo micronucleus assay in rodents.

According to regulatory guidance on the genotoxicity assessment of peptide-based therapeutics, peptides consisting of natural amino acids are generally not considered to be a genotoxic concern. Dotatate is a peptide analogue containing natural and modified amino acids, chelated to gallium-68 via the DOTA linker. The potential genotoxicity would primarily be a concern for any non-natural amino acids or the linker-chelator complex if they were to be catabolized into reactive species. However, specific data from such assessments for this compound are not available in the reviewed literature.

Advanced Imaging Science and Quantitative Methodologies

Positron Emission and Annihilation Physics Related to Gallium-68 (B1239309)

Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide produced from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator. Its nuclear decay process involves the emission of a positron, the antimatter counterpart of an electron. The emitted positron travels a short distance within the tissue, losing its kinetic energy through interactions with surrounding atoms. Once the positron has thermalized, it annihilates with an electron, resulting in the simultaneous emission of two 511 keV gamma photons that travel in opposite directions. These photons are then detected by the Positron Emission Tomography (PET) scanner to generate an image.

A critical characteristic of ⁶⁸Ga is the high energy of its emitted positrons. Compared to the more commonly used Fluorine-18 (¹⁸F), which has a maximum positron energy of 0.635 MeV, ⁶⁸Ga possesses a significantly higher maximum positron energy of 1.899 MeV. nih.govnih.gov This higher energy translates to a greater distance the positron travels before annihilation, a phenomenon known as the positron range. The mean positron range of ⁶⁸Ga in water is approximately 2.2 to 3.5 mm, whereas for ¹⁸F it is only about 0.6 mm. nih.govmdpi.comresearchgate.net This increased positron range is a fundamental physical property that directly impacts the spatial resolution of ⁶⁸Ga PET images, causing a blurring effect that can reduce image sharpness and quantitative accuracy. nih.gov

The positron range of ⁶⁸Ga is also dependent on the density of the surrounding tissue. In lower-density tissues like the lung, the positron can travel a greater distance before annihilation compared to denser tissues such as bone. nih.govsnmjournals.org This tissue-dependent variation adds another layer of complexity to image interpretation and quantification.

| Radionuclide | Maximum Positron Energy (MeV) | Mean Positron Energy (keV) | Mean Positron Range in Water (mm) |

|---|---|---|---|

| Gallium-68 (⁶⁸Ga) | 1.899 | 844 | 2.2 - 3.5 |

| Fluorine-18 (¹⁸F) | 0.635 | 252 | ~0.6 |

Positron Range Correction Methodologies for Quantitative Imaging

To mitigate the image-degrading effects of the long positron range of ⁶⁸Ga, various positron range correction (PRC) methodologies have been developed. These techniques aim to improve both the qualitative and quantitative aspects of ⁶⁸Ga PET images. PRC methods can be broadly categorized into two main approaches: reconstruction-based and post-reconstruction techniques. nih.gov

Reconstruction-based correction methods incorporate a model of the positron range directly into the image reconstruction algorithm. These models can be tissue-independent, applying a uniform correction based on the positron range in water, or more sophisticated tissue-dependent models that utilize information from co-registered CT or MR images to apply specific correction kernels for different tissue types (e.g., soft tissue, bone, lung). nih.govnih.gov

Post-reconstruction correction techniques are applied to the already reconstructed PET images. These methods often involve deblurring algorithms, such as the Richardson-Lucy algorithm, using kernels derived from Monte Carlo simulations of the positron range in different tissues. nih.gov More recently, deep learning approaches using convolutional neural networks (CNNs) have shown promise in correcting for positron range effects by learning the relationship between high-resolution ¹⁸F PET images and the corresponding ⁶⁸Ga images. nih.govmdpi.com

The application of PRC has been shown to significantly improve quantitative accuracy. For instance, studies have demonstrated that PRC can lead to an increase in the maximum Standardized Uptake Value (SUVmax) and contrast-to-noise ratio (CNR) in lesions. One study reported a statistically significant increase in SUVmax and CNR for soft tissue, bone, and lung lesions after applying a tissue-independent PRC. nih.gov The effect of PRC is particularly notable in small lesions, where the blurring from the positron range can have a more pronounced impact. nih.govkuleuven.be

| Lesion Type | Increase in SUVmax with PRC | Increase in CNR with PRC |

|---|---|---|

| Soft Tissue | 6.4% | 8.6% |

| Bone | 14.6% | 12.5% |

| Lung | 3.6% | 6.3% |

| Small Lesions (Overall) | 12.0% | 13.0% |

Data adapted from a study on tissue-independent positron range correction. nih.gov

It is important to note that while PRC can enhance image quality, it can also amplify noise. For example, a post-reconstruction deblurring method was found to increase noise by 159% in lung tissue, 13% in bone, and 17% in water. nih.gov Therefore, a balance between resolution recovery and noise amplification must be carefully considered.

Image Quantification Improvements in Preclinical Positron Emission Tomography

In the preclinical setting, accurate image quantification is crucial for evaluating the efficacy of new radiotracers and therapeutic interventions. The challenges posed by the high positron energy of ⁶⁸Ga are amplified in small animal imaging due to the smaller size of the subjects and the higher intrinsic resolution of preclinical PET scanners. mdpi.com

Standardization of acquisition and reconstruction protocols across different preclinical imaging centers is a key step towards improving quantitative accuracy and reproducibility. A multicenter study highlighted significant variability in quantitative metrics when using default scanner protocols and demonstrated that standardized protocols led to improvements in measured accuracy and precision. nih.gov

The implementation of PRC in preclinical ⁶⁸Ga PET imaging has shown significant quantitative improvements. One study using a CT-based PRC in mice with neuroendocrine tumors demonstrated a notable increase in the tumor-to-background ratio (TBR) of approximately 80% compared to reconstructions without any correction. nih.gov Another study utilizing a CNN-based PRC for preclinical ⁶⁸Ga PET reported an increase in recovery coefficients (RC) of up to 80% and a reduction in noise levels of up to 37% compared to uncorrected images. nih.gov The RC is a measure of the ability of a PET scanner to accurately quantify the activity in a small object.

| Radionuclide | 5 mm Rod Recovery Coefficient (%) |

|---|---|

| Gallium-68 (⁶⁸Ga) | 54% |

| Fluorine-18 (¹⁸F) | 80% |

Data from a performance evaluation of a preclinical PET/CT scanner. researchgate.net

These findings underscore the importance of applying advanced correction techniques to enhance the quantitative reliability of preclinical ⁶⁸Ga PET studies, thereby augmenting the translation of research findings to clinical applications.

Theoretical Aspects of Signal Generation and Detection in Somatostatin (B550006) Receptor Imaging

The signal in Dotatate gallium Ga-68 PET imaging is generated by the specific binding of the radiotracer to somatostatin receptors (SSTRs), which are overexpressed on the surface of many neuroendocrine tumor cells. Dotatate is a synthetic somatostatin analog that has a high affinity for SSTR subtype 2 (SSTR2). frontiersin.org

The generation of a detectable signal is a multi-step process. Following intravenous administration, the ⁶⁸Ga-Dotatate circulates in the bloodstream and distributes throughout the body. The tracer then binds to SSTRs on the target tumor cells. The density of these receptors on the cell surface is a key determinant of the signal intensity. The subsequent positron emission from the bound ⁶⁸Ga and the detection of the resulting annihilation photons by the PET scanner generate the final image.

The signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) are critical parameters for lesion detectability. The SNR is influenced by the amount of tracer uptake in the tumor relative to the statistical noise in the image, while the CNR compares the signal intensity of the lesion to that of the surrounding background tissue, also in the context of noise. In ⁶⁸Ga-Dotatate imaging, high tumor uptake can lead to a high SNR and CNR, which can offset the physical limitations of ⁶⁸Ga, such as its longer positron range. nih.gove-century.us

Studies have shown that even for small lesions, a high target-to-background ratio can dramatically increase the SNR, leading to clear visibility. nih.gove-century.us For instance, in a phantom study, increasing the target-to-background ratio for an 8 mm target from 2.4 to 10.9 resulted in a significant increase in SNR from less than 1 to 22.3. nih.gove-century.us This highlights the crucial role of high receptor expression and specific tracer binding in achieving high-quality diagnostic images with ⁶⁸Ga-Dotatate.

| Target-to-Background Ratio (T/B) | SNR for 8 mm Target | Target Identification |

|---|---|---|

| 2.4 | < 1.6 (with increased scan time) | Not identified |

| 10.9 | 22.3 | Clearly visible |

Data from a phantom study on ⁶⁸Ga DOTATATE PET/CT. nih.gove-century.us

Spatial Resolution Considerations in Gallium-68 Imaging

The impact of positron range on spatial resolution is often quantified using metrics such as the full width at half maximum (FWHM) and full width at tenth maximum (FWTM) of a point source of radioactivity. Experimental measurements have shown a proportional decrease in spatial resolution (i.e., an increase in FWHM and FWTM) with decreasing density of the tissue-equivalent material for ⁶⁸Ga. snmjournals.org For example, one study reported reconstructed FWTM measurements of 14 mm in bone-equivalent material and 17 mm in lung-equivalent material for ⁶⁸Ga. snmjournals.org

The degraded spatial resolution of ⁶⁸Ga compared to ¹⁸F is evident in phantom studies. A comparison on a digital PET/CT scanner found that the spatial resolution was up to 18% worse in ⁶⁸Ga images compared to ¹⁸F images. researchgate.net This reduction in spatial resolution can affect the detectability of small lesions and the accuracy of quantitative measurements, particularly due to partial volume effects, where the measured activity in a small object is underestimated because its size is close to or smaller than the system's spatial resolution.

| Isotope | Material | Reconstructed FWTM (mm) |

|---|---|---|

| Gallium-68 (⁶⁸Ga) | Bone Equivalent | 14 |

| Gallium-68 (⁶⁸Ga) | Lung Equivalent | 17 |

Data from an experimental investigation of positron range on a clinical PET scanner. snmjournals.org

Comparative Radiopharmaceutical Research and Analogs

Head-to-Head Preclinical Comparisons with Other Gallium-68 (B1239309) Somatostatin (B550006) Analogs

The development of various Gallium-68 labeled somatostatin analogs has prompted direct comparative studies to identify the most promising candidates for clinical translation. These investigations focus on subtle molecular differences that can lead to significant variations in diagnostic performance.

The affinity of a radiopharmaceutical for its target receptor is a primary indicator of its potential for successful imaging. Preclinical studies have meticulously measured the receptor affinity of [68Ga]Ga-DOTA-TATE against its analogs for various somatostatin receptor (SSTR) subtypes.

One key comparator is [68Ga]HA-DOTATATE, an analog with a modification to the tyrosine residue. Studies determining the half-maximal inhibitory concentration (IC50) revealed that the sst2 affinities of [natGa]HA-DOTATATE and [natGa]DOTATATE are nearly identical, with IC50 values of 1.4 ± 0.8 nM and 1.2 ± 0.6 nM, respectively nih.gov. However, a significant difference was observed in their affinity for the sst5 subtype, where [natGa]HA-DOTATATE showed a markedly increased affinity (102 ± 65 nM) compared to [natGa]DOTATATE (>1 µM) nih.gov. For sst1, sst3, and sst4, both compounds displayed low affinity with IC50 values greater than 1 µM nih.gov.

Comparisons with [68Ga]DOTATOC show that [68Ga]DOTATATE has an approximately 10-fold higher in vitro affinity for sst2, the most predominantly overexpressed receptor in neuroendocrine tumors (NETs) snmjournals.orgresearchgate.netnih.gov. Conversely, [68Ga]DOTATOC demonstrates a somewhat increased affinity for the sst5 receptor subtype in comparison to [68Ga]DOTATATE (73 ± 21 nM vs. 377 ± 18 nM) snmjournals.org.

[68Ga]DOTANOC is distinguished by a broader receptor binding profile, showing high affinity for sst2, sst3, and sst5 nih.govnih.gov. This contrasts with the more sst2-selective nature of [68Ga]DOTATATE nih.govnih.gov.

| Compound | sst2 Affinity (nM) | sst5 Affinity (nM) | Other SSTR Affinities |

|---|---|---|---|

| [natGa]DOTATATE | 1.2 ± 0.6 nih.gov | >1000 nih.gov | >1000 (for sst1, sst3, sst4) nih.gov |

| [natGa]HA-DOTATATE | 1.4 ± 0.8 nih.gov | 102 ± 65 nih.gov | >1000 (for sst1, sst3, sst4) nih.gov |

| [68Ga]DOTATOC | 2.5 ± 0.5 snmjournals.org | 73 ± 21 snmjournals.org | Data not specified in provided sources. |

| [68Ga]DOTANOC | High nih.govnih.gov | High nih.govnih.gov | High affinity for sst3 nih.govnih.gov |

Following receptor binding, the efficiency of cellular internalization is crucial for trapping the radioactivity within the target cell, leading to a strong and lasting imaging signal. In vitro studies using cancer cell lines that express somatostatin receptors are used to compare these efficiencies.

A dual-tracer study comparing [68Ga]HA-DOTATATE and [68Ga]DOTATATE in AR42J cells demonstrated a superior internalization efficiency for [68Ga]HA-DOTATATE nih.gov. When benchmarked against an internal reference ([125I]TOC), the internalization of [68Ga]HA-DOTATATE was tenfold higher, whereas [68Ga]DOTATATE showed a sixfold higher internalization rate nih.gov. Quantitatively, the internalization efficiency for [68Ga]HA-DOTATATE was 1,000 ± 113% of the reference, significantly higher than the 570 ± 49% observed for [68Ga]DOTATATE nih.gov. This suggests that the molecular modification in [68Ga]HA-DOTATATE not only affects receptor affinity but also enhances the subsequent cellular uptake process nih.gov.

| Compound | Internalization (% of [125I]TOC internal reference) |

|---|---|

| [68Ga]DOTATATE | 570 ± 49% nih.gov |

| [68Ga]HA-DOTATATE | 1000 ± 113% nih.gov |

Biodistribution studies in animal models are essential for evaluating the in vivo behavior of a radiotracer, providing data on tumor uptake, clearance rates, and accumulation in non-target organs.

In a head-to-head study in AR42J tumor-bearing mice, the biodistribution of [68Ga]HA-DOTATATE and [68Ga]DOTATATE was assessed at 1-hour post-injection nih.gov. [68Ga]HA-DOTATATE exhibited slightly increased non-specific uptake in the blood, liver, and intestines compared to [68Ga]DOTATATE nih.gov. However, its accumulation in sst-expressing tissues was significantly enhanced. For instance, tumor uptake for [68Ga]HA-DOTATATE was 33.6 ± 10.9 % injected dose per gram (%ID/g), compared to 24.1 ± 4.9 %ID/g for [68Ga]DOTATATE nih.gov. Similar enhancements were seen in the pancreas and adrenals nih.gov.

Biodistribution data for [68Ga]DOTATOC in Syrian rats showed significant uptake in the pancreas and adrenal glands, which are somatostatin receptor-positive organs, with values of 12.83 %ID/g and 0.91 %ID/g, respectively, at 15 minutes post-injection nih.gov. The kidneys were identified as a major route of excretion, with a maximum uptake of 11.90 %ID/g at 15 minutes nih.gov.

| Organ/Tissue | [68Ga]DOTATATE (AR42J Tumor Mice) nih.gov | [68Ga]HA-DOTATATE (AR42J Tumor Mice) nih.gov |

|---|---|---|

| Blood | 0.3 ± 0.1 | 0.7 ± 0.3 |

| Liver | 0.5 ± 0.1 | 1.0 ± 0.2 |

| Intestines | 2.7 ± 0.8 | 4.0 ± 0.7 |

| Pancreas | 26.1 ± 5.0 | 36.6 ± 4.3 |

| Adrenals | 5.1 ± 1.4 | 10.8 ± 3.2 |

| Tumor | 24.1 ± 4.9 | 33.6 ± 10.9 |

Comparative Analysis with Other Radiotracers for Somatostatin Receptor Imaging in Preclinical Models

A preclinical study comparing Gallium-67 ([67Ga]) labeled DOTATOC with Indium-111 ([111In]) labeled DOTATOC in a rat model bearing AR42J tumors found that [67Ga]DOTATOC resulted in higher tumor uptake and lower kidney uptake nih.gov. This highlights how the choice of radiometal can influence the biodistribution profile of the same peptide conjugate nih.gov.

Furthermore, comparisons have been made with Fluorine-18 ([18F]) labeled somatostatin analogs, which offer the advantage of a longer half-life and potentially wider availability. In an AR42J mouse model, an [18F]-labeled analog, [18F]SiFAlin-Glc-Asp2-PEG1-TATE, demonstrated higher tumor uptake (18.51 ± 4.89 %ID/g) at 1-hour post-injection compared to [68Ga]Ga-DOTA-TATE (14.1 ± 4.84 %ID/g) nih.gov. However, [68Ga]Ga-DOTA-TATE showed lower uptake in non-target organs, which resulted in a superior tumor-to-background ratio and potentially higher quality images nih.gov. Another tracer, [18F]AlF-NOTA-octreotide (18F-IMP466), showed a very high tumor uptake of 28.3 ± 5.2 %ID/g at 2 hours post-injection in the same animal model, demonstrating the potential of 18F-labeled alternatives nih.gov.

Emerging Research Directions and Methodological Innovations

Theranostic Principles and Radiopharmaceutical Pairs (Diagnostic-Therapeutic Combinations)

The concept of theranostics, a fusion of "therapeutics" and "diagnostics," represents a paradigm shift towards personalized medicine. It involves using a single targeting molecule to both diagnose and treat a disease. Dotatate Gallium Ga-68 is a quintessential component of a successful theranostic pairing.

The underlying principle is the high expression of somatostatin (B550006) receptors (SSTRs), particularly subtype 2 (SSTR2), on the surface of well-differentiated neuroendocrine tumor cells. radiopaedia.org The Dotatate peptide is a somatostatin analog that binds with high affinity to these SSTR2 receptors. nih.gov

Diagnostic Component: For diagnosis, Dotatate is chelated with the positron-emitting radionuclide Gallium-68 (B1239309) (Ga-68). The resulting [68Ga]Ga-DOTATATE is administered to the patient and accumulates at the tumor sites. A Positron Emission Tomography (PET) scan then detects the positrons, providing high-resolution images that precisely locate primary tumors and metastatic lesions. nih.gov This imaging is crucial for staging the disease, selecting appropriate patients for therapy, and monitoring the treatment response. nih.govresearchgate.net

Therapeutic Component: For therapy, the same Dotatate targeting molecule is paired with a therapeutic radionuclide, most commonly Lutetium-177 (Lu-177). researchgate.net [177Lu]Lu-DOTATATE delivers targeted beta-particle radiation directly to the SSTR-expressing tumor cells, inducing cell death while minimizing damage to surrounding healthy tissue. nih.gov This approach is known as Peptide Receptor Radionuclide Therapy (PRRT).

This "theranostic twin" or "pair" concept ensures that the sites identified by the diagnostic scan are the same ones targeted by the therapy. nih.gov The quantitative data from the [68Ga]Ga-DOTATATE PET scan can also be used to predict the absorbed radiation dose of the subsequent [177Lu]Lu-DOTATATE therapy, further personalizing the treatment. iiarjournals.org While [68Ga]Ga-DOTATATE and [177Lu]Lu-DOTATATE are the most common pair, other combinations exist, sometimes using slightly different peptides like DOTATOC for imaging and DOTATATE for therapy, which has been shown to be clinically effective. iiarjournals.orgnih.gov

| Component | Radiopharmaceutical | Radionuclide | Emission | Purpose |

| Diagnostic | [68Ga]Ga-DOTATATE | Gallium-68 (Ga-68) | Positron (β+) | High-resolution PET imaging for diagnosis, staging, and therapy planning. nih.gov |

| Therapeutic | [177Lu]Lu-DOTATATE | Lutetium-177 (Lu-177) | Beta (β-) | Targeted radiotherapy to SSTR-expressing tumor cells. nih.gov |

Automated Synthesis System Development for this compound Production

The growing clinical demand for [68Ga]Ga-DOTATATE has spurred the development of automated synthesis systems to move beyond laborious and operator-dependent manual labeling. These automated modules are designed to ensure reliable, reproducible, and safe production of the radiopharmaceutical in a manner compliant with Good Manufacturing Practices (GMP). nih.govnih.gov

Automated systems typically consist of three main parts: servomotor modules, single-use sterile synthesis cassettes, and a computerized control system that runs the synthesis sequence. nih.gov Several commercial systems are available, including Eckert & Ziegler's Modular-Lab Pharm Tracer® and ITM's iQS® Ga-68 Fluidic Labeling Module. nih.govresearchgate.net

The benefits of automation are significant:

Reproducibility and Reliability: Automated systems provide a consistent output with high radiochemical purity and labeling efficiency, often exceeding manufacturer expectations. nih.govauntminnie.com

Radiation Safety: Automation minimizes operator intervention, leading to a substantial reduction in radiation exposure to radiopharmacy personnel. One study reported a more than five-fold reduction in radiation exposure compared to manual synthesis. nih.govnih.gov

GMP Compliance: These systems produce a complete audit trail for each synthesis, which is a requirement for GMP production. nih.gov

Efficiency: A full synthesis can be completed in approximately 25-30 minutes, allowing for timely preparation of patient doses. nih.gov

A three-year study involving 500 syntheses of [68Ga]Ga-DOTATATE using an automated system demonstrated high reliability and consistent performance. The findings from this study highlight the robustness of automated production for routine clinical use.

| Performance Metric (2011-2014 Study) | Result |

| Total Syntheses | 500 (>800 patient doses) |

| Average [68Ga]Ga-DOTATATE Yield | 81.8% - 87.9% (exceeding the expected ~70%) nih.gov |

| Average Radiochemical Purity (ITLC) | >98.5% nih.gov |

| Average Radiochemical Purity (HPLC) | >99.5% nih.gov |

| Germanium-68 Breakthrough | Well below recommended level of 0.001% nih.gov |

| Incidence of Failures | Low, with only 8 rescheduled patient scans over 3 years nih.gov |

Microfluidic Radiolabeling Techniques

Microfluidics is an emerging technology that involves the manipulation of small volumes of fluid in channels with dimensions of tens to hundreds of micrometers. In radiopharmacy, this technology offers a promising platform for the synthesis of PET tracers like this compound.

Microfluidic systems provide several advantages over conventional automated synthesis modules:

Dose-on-Demand Production: The small scale allows for the rapid synthesis of individual patient doses as needed, improving flexibility and efficiency.

Reduced Reagent Consumption: The miniature scale of the reactors significantly reduces the required amounts of expensive precursors (the Dotatate peptide) and other chemicals, potentially lowering costs. researchgate.net Studies have shown that microfluidic approaches can use 2-3 times less precursor than conventional cassette-based systems. nih.gov

Improved Reaction Conditions: Microfluidic devices offer high surface-area-to-volume ratios, leading to better heat transfer and more precise temperature control, which can enhance radiolabeling efficiency. The radiolabeling of DOTA chelators with Ga-68 requires high temperatures, a process well-suited to microfluidic control. nih.gov

Recent research has demonstrated the successful synthesis of [68Ga]Ga-DOTA-TOC on cassette-based microfluidic radiosynthesizers like the iMiDEV™. These studies achieved high radiochemical yields and purities in approximately 30 minutes, with all quality control results meeting European Pharmacopoeia standards. nih.govresearchgate.net

| Microfluidic Synthesis of [68Ga]Ga-DOTA-TOC (iMiDEV™) | Result |

| Synthesis Time | ~30 minutes researchgate.net |

| Decay-Corrected Radiochemical Yield | 46 ± 7% nih.gov |

| Radiochemical Purity (HPLC) | 98.4 ± 0.9% researchgate.net |

| Precursor Amount | 2-3 times less than conventional methods nih.gov |

Radiopharmaceutical Development for Enhanced Receptor Binding or Retention

While [68Ga]Ga-DOTATATE is highly effective due to its strong affinity for the SSTR2 receptor, research is ongoing to develop new somatostatin analogs with even more favorable properties. The goal is to enhance tumor uptake and retention while minimizing accumulation in healthy tissues, thereby improving image quality and therapeutic efficacy.

This research follows several avenues:

Varying Peptide Sequences: Different somatostatin analogs exhibit varied binding profiles for the five SSTR subtypes. For example, [68Ga]Ga-DOTATATE is highly selective for SSTR2, whereas [68Ga]Ga-DOTANOC binds well to SSTR2, SSTR3, and SSTR5. A wider binding profile might be advantageous for tumors that express a heterogeneous mix of SSTR subtypes.

Agonists vs. Antagonists: DOTATATE is an SSTR agonist, meaning it activates the receptor upon binding, leading to its internalization into the tumor cell. While effective, researchers are also exploring SSTR antagonists. Antagonists bind to the receptor without activating it and are generally not internalized. This can lead to a higher number of receptors being available on the cell surface, potentially resulting in increased tumor uptake and better image contrast.

Improving Pharmacokinetics: Modifications to the peptide structure are being investigated to improve its behavior in the body (pharmacokinetics). This includes strategies to reduce kidney uptake, which is a dose-limiting factor for PRRT, and to enhance clearance from non-target tissues.

| Somatostatin Analog | Primary SSTR Affinities | Notes |

| DOTATATE | SSTR2 | High affinity and selectivity for SSTR2. Current clinical standard for imaging and therapy. nih.gov |

| DOTATOC | SSTR5, SSTR2 | One of the first analogs used for PET imaging; clinically comparable to DOTATATE. |

| DOTANOC | SSTR2, SSTR3, SSTR5 | Broader binding profile, potentially advantageous for certain tumors. |

Q & A

Q. What is the mechanism of Ga-68 Dotatate uptake in neuroendocrine tumors (NETs)?

Ga-68 Dotatate binds selectively to somatostatin receptor subtype 2 (SSTR2), which is overexpressed in most NETs. The radiolabeled compound enables PET/CT imaging by accumulating in SSTR2-positive cells, with a tumor-to-background ratio optimized for diagnostic sensitivity . Methodological validation includes in vitro receptor affinity assays and comparative studies with histopathology .

Q. What is the recommended dosing protocol for Ga-68 Dotatate in PET imaging?

The standard dose is 2 MBq/kg (0.054 mCi/kg), capped at 200 MBq (5.4 mCi) for adults. Pediatric doses follow weight-adjusted guidelines. Radiation absorption data (e.g., kidney: 0.18 mGy/MBq, liver: 0.07 mGy/MBq) are derived from phantom models and patient studies .

Q. How does normal biodistribution affect Ga-68 Dotatate image interpretation?

Physiological uptake occurs in the spleen, kidneys, adrenal glands, pituitary gland, and liver due to baseline SSTR2 expression. Variants like urinary bladder activity or intestinal uptake require correlation with CT/MRI to avoid false positives. Pitfall analysis methodologies include dual-timepoint imaging and adjunctive F-18 FDG PET/CT .

Q. What are the key steps in synthesizing Ga-68 Dotatate?

Synthesis involves a Ge-68/Ga-68 generator system, where Ga-68 is eluted using 0.1N HCl and chelated to DOTATATE via a bifunctional DTPA ligand. Quality control includes radionuclidic purity testing (>99.9%) and pH adjustment to ensure stability. Yields range from 60–90%, with breakthrough Ge-68 levels <0.001% .

Advanced Research Questions

Q. How does Ga-68 Dotatate compare to Ga-68 DOTATOC in diagnostic accuracy for NETs?

Meta-analyses show Ga-68 Dotatate has higher sensitivity (96% vs. 93%) and specificity (100% vs. 85%) than DOTATOC due to superior SSTR2 affinity. However, DOTATOC may detect additional lesions in NETs with heterogeneous receptor expression. Comparative studies use standardized uptake value (SUV) ratios and per-patient lesion counts .

Q. Can baseline Ga-68 Dotatate PET/CT predict response to Lu-177 DOTATATE therapy?

A study of 29 patients found no significant correlation between baseline SUVmax and radiological response (partial response: 28%, stable disease: 62%). However, SUV ratios to liver/spleen aid in patient stratification for peptide receptor radionuclide therapy (PRRT). Methodology includes lesion-to-background quantification and RECIST 1.1 criteria .

Q. What methodologies optimize Ga-68 labeling efficiency for clinical use?

Automated synthesis modules reduce human error, while chelate resins (e.g., pyrogallol-formaldehyde copolymers) improve Ga-68 adsorption. Pre-concentration steps and buffer optimization (pH 3.5–4.5) enhance radiochemical purity. Stability testing at 25°C for 4 hours ensures clinical viability .

Q. How do dual-tracer studies (Ga-68 Dotatate and F-18 FDG) improve NET characterization?

Well-differentiated NETs show high Ga-68 Dotatate uptake but low FDG avidity, while poorly differentiated tumors exhibit the reverse. Protocol design involves sequential imaging within 48 hours, with registration software for anatomical correlation. This approach refines grading and guides therapy .

Q. What are the limitations of Ga-68 Dotatate in poorly differentiated NETs?

Low SSTR2 expression in aggressive NETs reduces Ga-68 Dotatate sensitivity. Complementary F-18 FDG PET/CT is recommended. Methodological solutions include SUV threshold adjustments (e.g., SUVmax <5 suggests false negatives) and Ki-67 index correlation .

Q. How can deep learning enhance Ga-68 Dotatate PET/CT analysis?

Convolutional neural networks (CNNs) automate lesion segmentation, reducing inter-observer variability. Training datasets require multicenter collaboration to address variability in scanner protocols. Applications include response prediction and radiomics-based biomarker discovery .

Data Contradictions and Resolution

- DOTATATE vs. DOTANOC Sensitivity : While Ga-68 Dotatate generally outperforms DOTANOC, a subset of NETs (e.g., pancreatic) may show higher DOTANOC uptake due to SSTR5 affinity. Resolution involves patient-specific receptor profiling .

- SUVmax Predictive Value : Despite high baseline SUVmax not correlating with PRRT response in some studies, others suggest tumor-to-spleen SUV ratios >2.5 predict longer progression-free survival. Harmonized quantification protocols are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.